molecular formula C11H11ClN2O2 B6220897 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 2758004-10-1

5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No. B6220897
M. Wt: 238.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride (MPCA) is a chemical compound that is widely used in scientific research. It is a derivative of imidazole, which is an aromatic heterocyclic organic compound. MPCA is used in a variety of scientific research applications, including biochemical and physiological studies, and its use has recently been increasing due to its advantageous properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride involves the reaction of 4-methylimidazole with phenylacetic acid followed by carboxylation and acidification to obtain the final product.

Starting Materials
4-methylimidazole, phenylacetic acid, carbon dioxide, hydrochloric acid, diethyl ether, sodium hydroxide, sodium bicarbonate, wate

Reaction
4-methylimidazole is reacted with phenylacetic acid in the presence of diethyl ether and sodium hydroxide to form 5-methyl-1-phenyl-1H-imidazole., Carbon dioxide is bubbled through the reaction mixture to carboxylate the imidazole ring, forming 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid., The crude product is then acidified with hydrochloric acid to obtain the hydrochloride salt of the final product, 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride., The product is purified by recrystallization from water or a water-ethanol mixture, and dried to obtain the final product as a white crystalline solid.

Mechanism Of Action

5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is a derivative of imidazole, which is an aromatic heterocyclic organic compound. Imidazole is known to interact with a variety of macromolecules, including proteins and nucleic acids, and is known to be involved in a variety of biochemical processes. 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is known to interact with proteins and nucleic acids in a similar manner, and is known to be involved in a variety of biochemical processes.

Biochemical And Physiological Effects

5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, it has been shown to have an effect on the regulation of gene expression.

Advantages And Limitations For Lab Experiments

5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and is relatively easy to synthesize. Additionally, it is relatively non-toxic and has a low potential for side effects. However, it is important to note that 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is not a highly specific compound, and may interact with a variety of macromolecules.

Future Directions

5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is an increasingly popular compound for use in scientific research, and its use is likely to continue to increase in the future. Possible future directions for research include further studies of its biochemical and physiological effects, as well as studies of its potential applications in drug discovery and development. Additionally, further studies of its mechanism of action, as well as its potential interactions with other compounds, are likely to be of interest.

Scientific Research Applications

5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is widely used in scientific research due to its advantageous properties. It is used in biochemical and physiological studies, as well as in the synthesis of other compounds. It is also used as a reagent in organic synthesis. 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride has been used in a variety of studies, including studies of enzyme kinetics, protein-protein interactions, and the regulation of gene expression.

properties

CAS RN

2758004-10-1

Product Name

5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.7

Purity

95

Origin of Product

United States

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